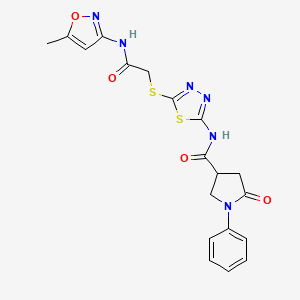![molecular formula C18H22N2O6 B2589298 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide CAS No. 899734-16-8](/img/structure/B2589298.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H22N2O6 and its molecular weight is 362.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Vic-Dioxime Ligands
Research by Canpolat and Kaya (2004) focused on the synthesis and characterization of vic-dioxime ligands containing 1,4-dioxaspiro[4.4]nonan-2-ylmethyl structures. These ligands, including variants like L1H2 and L2H2, were prepared from anti-chloroglyoxime and diamines with different heteroatoms (N,O). The study explored the coordination properties of these ligands with CoII, NiII, CuII, and ZnII metals, providing insights into their potential applications in transition metal chemistry. This work contributes to understanding the complexation behavior of these ligands with various metal ions, which is crucial for their potential applications in catalysis, material science, and as sensors (Canpolat & Kaya, 2004).
Spiroacetals in Nature
Francke and Kitching (2001) reviewed the occurrence, structure, and biological significance of spiroacetals, including 1,6-dioxaspiro[4.4]nonanes, in nature. Spiroacetals are found in a wide range of insect secretions and are involved in various biological functions such as pheromones. The study also delved into synthetic approaches and the biosynthesis of these compounds, highlighting their widespread presence in nature and potential applications in developing bioactive compounds and understanding ecological interactions (Francke & Kitching, 2001).
Double 1,4-addition of Malonate to 1,2-diaza-1,3-butadienes
Attanasi et al. (2001) reported on the synthesis of previously unknown symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes through a double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes. This method offers a novel route to these compounds, which could be useful in developing new materials or pharmaceuticals (Attanasi, Crescentini, Filippone, & Mantellini, 2001).
Receptor Ligands and Antagonists
Studies by Franchini et al. (2014) and others have explored the synthesis and characterization of compounds based on 1,4-dioxaspiro[4.5]decane and related structures for their potential as ligands and antagonists for α1 and 5-HT1A receptors. These compounds are investigated for their binding affinity, functional activity, and selectivity, which is crucial for the development of new therapeutic agents targeting these receptors (Franchini et al., 2014).
Sigma Receptor Ligands
Further research into σ1 receptor ligands by Franchini et al. (2016) involved the synthesis and pharmacological evaluation of 1,3-dioxolane-based structures and derivatives. These studies aimed to identify compounds with high affinity and selectivity for σ1 receptors, contributing to the development of novel therapeutic agents for treating disorders associated with this receptor system (Franchini et al., 2016).
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c21-16(19-8-12-3-4-14-15(7-12)24-11-23-14)17(22)20-9-13-10-25-18(26-13)5-1-2-6-18/h3-4,7,13H,1-2,5-6,8-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOKESAGJGRMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
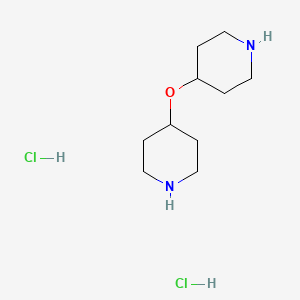

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2589218.png)
![4-Chloro-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2589219.png)
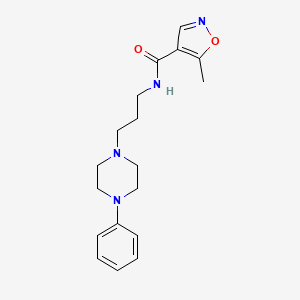
![N-[2,2-Bis(furan-2-yl)ethyl]-5-chloropyrimidin-2-amine](/img/structure/B2589222.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide](/img/structure/B2589224.png)
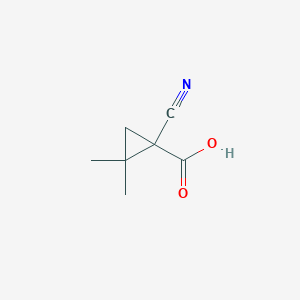
![5-(4-(Trifluoromethyl)pyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2589228.png)
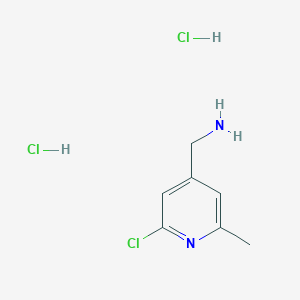
![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-difluorophenyl)amino)formamide](/img/structure/B2589237.png)
